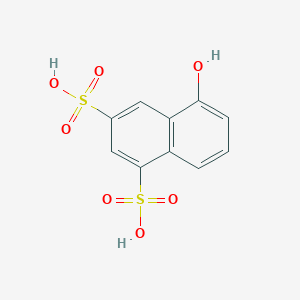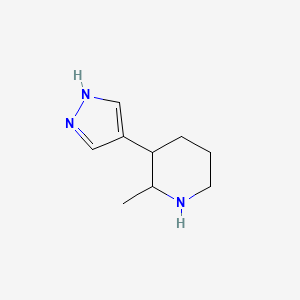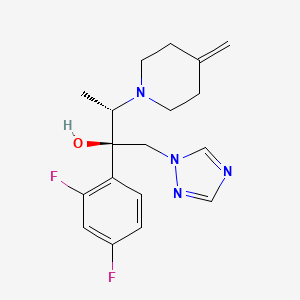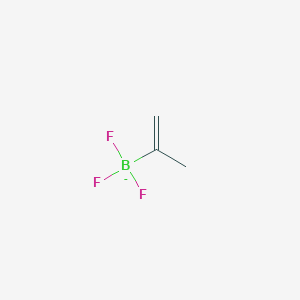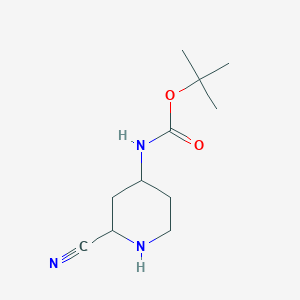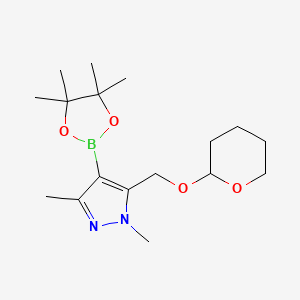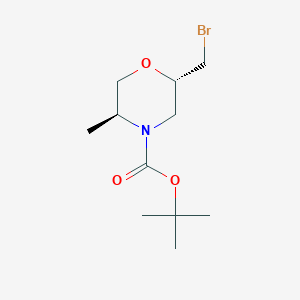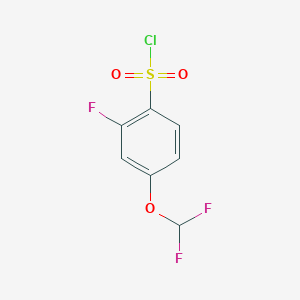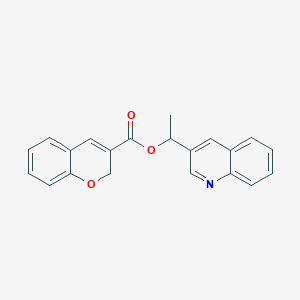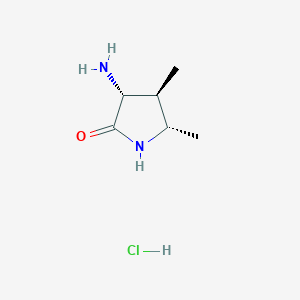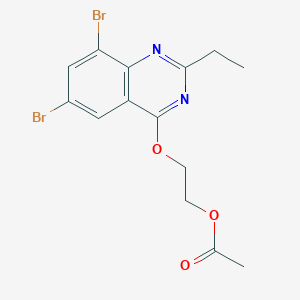
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C14H14Br2N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 6,8-dibromo-2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)acetic acid
科学研究应用
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in studies to understand the biological activities of quinazoline derivatives.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry
作用机制
The mechanism of action of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is not well-documented. quinazoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.
6,8-Dibromoquinazoline: A closely related compound with similar biological activities.
2-Ethylquinazoline: Another derivative of quinazoline with different substituents
Uniqueness
This compound is unique due to the presence of both bromine atoms and an ethyl group on the quinazoline ring, as well as the ester functionality. These structural features contribute to its distinct chemical and biological properties .
属性
分子式 |
C14H14Br2N2O3 |
|---|---|
分子量 |
418.08 g/mol |
IUPAC 名称 |
2-(6,8-dibromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3 |
InChI 键 |
ZQMWSBIRJWFEMW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




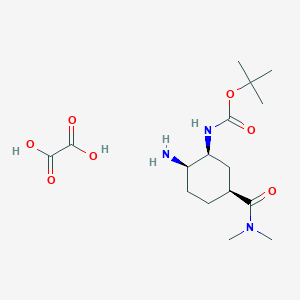
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
